molecular formula C9H6ClNO B15359837 5-chloro-1H-indole-7-carbaldehyde

5-chloro-1H-indole-7-carbaldehyde

Cat. No.: B15359837
M. Wt: 179.60 g/mol
InChI Key: NRDUWEYYZOEHKE-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Chemical Biology

The indole nucleus is a fundamental heterocyclic structure found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.govijpsr.com Its versatile structure allows for a wide range of chemical modifications, making it a cornerstone in organic synthesis and medicinal chemistry. mdpi.comresearchgate.net The ability to introduce various substituents onto the indole ring significantly influences the biological activity of the resulting compounds, leading to the discovery of novel drugs with enhanced efficacy. mdpi.com The indole scaffold's capacity to participate in diverse chemical reactions has cemented its importance in the development of new therapeutic agents. mdpi.comnih.gov

Overview of Halogenated Indole Derivatives and Their Research Importance

The introduction of halogen atoms, such as chlorine, into the indole ring can profoundly alter the physicochemical properties of the molecule. auburn.edupcc.eu Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. auburn.edu These modifications can lead to enhanced biological activity and are a common strategy in drug design. pcc.eu Consequently, halogenated indole derivatives are of significant interest to researchers for their potential applications in various fields, including medicine and materials science.

Distinctive Characteristics and Synthetic Potential of Indole Carbaldehydes, Emphasizing Regioisomeric Considerations

Indole carbaldehydes are indole derivatives that feature a formyl group (-CHO) attached to the indole ring. The position of this aldehyde group, a concept known as regioisomerism, is crucial as it dictates the molecule's reactivity and the types of subsequent chemical transformations it can undergo. For instance, the carbonyl group of indole carbaldehydes readily participates in C-C and C-N coupling reactions, making them valuable precursors for synthesizing a diverse range of heterocyclic compounds. researchgate.net The reactivity at different positions of the indole ring, such as C2, C3, and C7, allows for the synthesis of various regioisomers, each with unique synthetic potential. For example, the C2-C3 π-bond of indole is prone to cycloaddition reactions. nih.gov

Current Research Focus on 5-chloro-1H-indole-7-carbaldehyde and Related Indole Carbaldehyde Isomers (e.g., 5-chloro-1H-indole-3-carbaldehyde) in Academic Literature

Current research actively explores the synthesis and application of specific indole carbaldehyde isomers. For example, 5-chloro-1H-indole-3-carbaldehyde is a well-documented intermediate used in the preparation of various compounds, including hydrazone derivatives. sigmaaldrich.com The distinct placement of the chloro and carbaldehyde groups in isomers like this compound and 5-chloro-1H-indole-3-carbaldehyde leads to different chemical properties and potential applications, making them subjects of comparative studies and targeted synthetic efforts. The synthesis of substituted indole-3-carbaldehydes, including those with chloro-substituents, is a key area of investigation for creating novel bis(indole) analogues with potential biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-1H-indole-7-carbaldehyde

InChI

InChI=1S/C9H6ClNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-5,11H

InChI Key

NRDUWEYYZOEHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1h Indole 7 Carbaldehyde and Its Precursors/analogs

De Novo Synthesis Approaches for Indole-7-carbaldehydes

The construction of the indole-7-carbaldehyde scaffold from acyclic or simpler cyclic precursors offers a direct route to this valuable intermediate. These de novo syntheses often provide a high degree of control over the substitution pattern on the indole (B1671886) ring.

Formylation Strategies Directed to the C7 Position

Directing the formylation to the C7 position of a pre-formed indole ring is a formidable challenge due to the ring's inherent reactivity. However, recent advancements have demonstrated the feasibility of such transformations. A notable study presents a practical and scalable method for the C–H formylation of indoles using trimethyl orthoformate as the formylating agent and boron trifluoride diethyl etherate as a catalyst. acs.org This approach has been successfully applied to synthesize a variety of C-formylindoles, including those substituted at the C7 position. acs.org The operational simplicity, use of inexpensive reagents, and mild reaction conditions make this a promising strategy for accessing C7-formylated indoles. acs.org

Multi-Step Syntheses from Substituted Benzene (B151609) and Pyrrole (B145914) Precursors

The construction of the indole ring from separate benzene and pyrrole-based precursors allows for precise placement of substituents. While specific examples detailing the synthesis of 5-chloro-1H-indole-7-carbaldehyde via this route are not prevalent in the provided literature, the general principles of indole synthesis, such as the Fischer, Bischler-Möhlau, and Reissert syntheses, can be conceptually applied. These methods would involve the strategic use of appropriately substituted aniline (B41778) and carbonyl compounds or related precursors to build the desired indole framework. The challenge lies in the availability and synthesis of the requisite starting materials.

Functional Group Interconversions and Derivatization Strategies

The modification of a pre-existing indole core is a more common and often more practical approach to obtaining this compound. These strategies rely on the selective introduction of the chloro and formyl groups onto the indole ring.

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov In the context of indoles, the introduction of a directing group at the N1 position can facilitate deprotonation at the C7 position by a strong base, such as n-butyllithium. nih.gov The resulting C7-lithiated species can then be quenched with a suitable electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group. nih.govrsc.org

Directing GroupMetalating AgentElectrophileOutcomeReference
N-Phosphinoyln-BuLiVariousC7-substituted indoles nih.gov
N-Amiden-BuLiDMFC7-formylated indoles nih.gov

Transition-metal-catalyzed C-H activation, often assisted by a directing group, provides another elegant pathway for C7-functionalization. rsc.orgresearchgate.net Various directing groups, including hydrosilyl, phosphinoyl, and pivaloyl groups, have been employed to enable site-selective reactions at the C7 position. researchgate.net Rhodium and ruthenium catalysts, in particular, have proven effective in mediating C7-alkenylation and amidation reactions. nih.gov These catalytic methods offer a more atom- and step-economical approach compared to traditional methods. researchgate.net

Regioselective Halogenation Protocols at the C5 Position

The introduction of a chlorine atom at the C5 position of the indole ring can be achieved through various halogenation protocols. Electrophilic halogenation is a common method, but controlling the regioselectivity can be challenging. An efficient and highly regioselective method for the direct iodination of indoles at the C5 position has been reported using N-iodosuccinimide (NIS). researchgate.netrsc.orgrsc.org This reaction proceeds under mild, metal-free conditions and tolerates a wide range of functional groups. researchgate.netrsc.orgrsc.org While this method focuses on iodination, the principles could potentially be adapted for chlorination using a suitable electrophilic chlorine source.

A mechanistic study of the C5-iodination suggests that the reaction proceeds via a radical pathway. researchgate.netrsc.org The versatility of the resulting aryl iodides makes them valuable precursors for further functionalization through cross-coupling reactions. researchgate.netrsc.orgrsc.org

Sustainable and Catalytic Synthetic Approaches

The development of sustainable and environmentally benign synthetic methods is a major focus in modern organic chemistry. For indole synthesis, this includes the use of green solvents, catalyst-free reactions, and multicomponent reactions. acs.orgresearchgate.netrsc.orgacs.org

Microwave-induced, solid acid-catalyzed synthesis under solvent-free conditions represents a sustainable approach for preparing substituted indoles and pyrroles. acs.org Another green methodology involves a chromatography- and catalyst-free multicomponent reaction of arylglyoxal, 1,3-dicarbonyl compounds, indole, and aromatic amines to produce polysubstituted pyrroles. acs.orgacs.org The use of propylene (B89431) carbonate as a "green" solvent with a molecular iodine catalyst has also been reported for the synthesis of bis-indole derivatives. researchgate.net

In the realm of catalytic approaches, palladium-catalyzed reactions have been extensively used for the synthesis and functionalization of indoles. nih.gov Furthermore, the use of L-proline as a catalyst in water for the synthesis of 3-substituted indoles highlights the move towards more environmentally friendly catalytic systems. rsc.org These sustainable and catalytic methods, while not directly reported for the synthesis of this compound, offer promising avenues for future development of more efficient and greener synthetic routes.

Green Chemistry Principles in the Preparation of Indole Carbaldehydes

The application of green chemistry principles to the synthesis of indole derivatives aims to reduce the environmental impact by utilizing safer reagents and solvents, improving energy efficiency, and minimizing waste. Traditional methods for indole synthesis and functionalization often rely on harsh conditions and stoichiometric amounts of hazardous reagents. In contrast, modern approaches are increasingly adopting greener alternatives.

One key aspect of green chemistry in this context is the use of environmentally benign solvents or even solvent-free conditions. For instance, microwave-assisted organic synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. nih.gov The use of ionic liquids as recyclable reaction media also represents a greener alternative to volatile organic solvents. nih.gov

Furthermore, the development of catalytic processes is central to green synthesis. The use of catalytic amounts of reagents is inherently more atom-economical than stoichiometric approaches. For example, halide catalysis using oxone as a terminal oxidant provides a green method for various indole oxidation reactions, avoiding toxic heavy metals or organic oxidants. nih.govspringernature.com Enzymatic halogenation, employing flavin-dependent halogenases, offers a highly selective and environmentally friendly route for the halogenation of indoles, operating under mild conditions in aqueous media. nih.gov

Metal-Catalyzed and Organocatalytic Routes for Functionalization

The direct functionalization of the indole core, particularly at the less reactive C7 position, presents a significant synthetic challenge. Transition-metal-catalyzed and organocatalytic methods have emerged as powerful strategies to achieve site-selective C-H functionalization, including the introduction of a carbaldehyde group.

Metal-Catalyzed Routes:

Transition-metal catalysis offers a versatile toolkit for the C-H functionalization of indoles. rsc.orgrsc.orgnih.gov The C7-functionalization of indoles can be achieved through directed metalation, where a directing group on the indole nitrogen guides a metal catalyst to the C7 position. rsc.orgnih.gov While effective, this often requires additional steps for the introduction and removal of the directing group.

More direct approaches involve the development of catalyst systems that can selectively activate the C7 C-H bond. For instance, iridium-catalyzed C-H borylation can introduce a boryl group at the C7 position, which can then be further functionalized. researchgate.net Palladium-catalyzed reactions are also widely used for various C-C bond formations on the indole nucleus. rsc.orgresearchgate.net

A potential route to this compound could involve the C7-formylation of a 5-chloro-1H-indole precursor. Recent advancements have shown that boron trifluoride diethyl etherate can effectively catalyze the C-H formylation of indoles at various positions, including C7, using trimethyl orthoformate as the formyl source under solvent-free conditions. acs.org This method has been demonstrated to be rapid and efficient for a range of indole derivatives. acs.org

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Indoles

Catalyst/ReagentSubstratePosition FunctionalizedProduct TypeReference
BF3·OEt2 / TMOFIndoleC3, C2, C6, C7Formylated Indole acs.org
Rhodium ComplexIndole HydroxamateC2Arylated Indole nih.gov
Iridium CatalystFree IndoleC7Borylated Indole researchgate.net
Palladium CatalystN-(o-bromophenyl)-3-indolecarboxamideC7Indolo[3,2-c]quinolinone springernature.com

Organocatalytic Routes:

Organocatalysis provides a metal-free alternative for the functionalization of indoles, often with high enantioselectivity. dntb.gov.uaresearchgate.net Chiral phosphoric acids, for example, have been successfully employed in the enantioselective Friedel-Crafts alkylation of 4-aminoindoles at the C7 position. dntb.gov.uaresearchgate.net While not a direct formylation, this demonstrates the feasibility of accessing the C7 position through organocatalysis.

A plausible synthetic strategy for this compound could involve the initial synthesis of 1H-indole-7-carbaldehyde, followed by selective chlorination at the C5 position. While direct C5-chlorination of 1H-indole-7-carbaldehyde is not explicitly documented in the provided results, regioselective C5-iodination of indole-3-carbaldehyde has been achieved, suggesting that selective halogenation at the C5 position is feasible. rsc.org Electrophilic aromatic substitution principles would govern this reaction, with the electron-donating character of the pyrrole nitrogen directing electrophiles to the benzene ring. wikipedia.org

Table 2: Key Reagents in the Synthesis and Functionalization of Indole Carbaldehydes

Reagent NameApplicationReference
Vilsmeier Reagent (POCl3/DMF)Formylation of indoles, typically at C3. google.comresearchgate.net
Trimethyl Orthoformate (TMOF)Formylating agent in boron-catalyzed C-H formylation. acs.org
N-Chlorosuccinimide (NCS)Potential reagent for electrophilic chlorination. springernature.com
Oxone/HalideGreen oxidation system for indoles. nih.govspringernature.com
Chiral Phosphoric AcidOrganocatalyst for enantioselective C7-functionalization. dntb.gov.uaresearchgate.net

Chemical Reactivity and Transformation of 5 Chloro 1h Indole 7 Carbaldehyde

Reactions of the Aldehyde Functional Group (C7-Carbaldehyde)

The aldehyde group at the C7 position of the indole (B1671886) ring is a key site for various chemical modifications, including nucleophilic additions, condensation reactions, and redox chemistry.

Nucleophilic Addition Reactions (e.g., Alcohol, Amine, Hydrazine Derivatives)

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes attack by nucleophiles. While specific studies on 5-chloro-1H-indole-7-carbaldehyde are not extensively detailed in the provided results, the general reactivity of aldehydes suggests that it would react with alcohols to form hemiacetals and acetals, and with amines to form carbinolamines. nih.gov

Hydrazine derivatives are also important nucleophiles that react with aldehydes. For instance, phenylhydrazine (B124118) and acetohydrazide have been shown to react with similar systems to form the corresponding hydrazones. nih.gov These reactions are fundamental in creating more complex molecular architectures.

Condensation Reactions and Imine/Enamine Formation (e.g., Schiff Bases, Semicarbazones)

Condensation reactions involving the aldehyde group are a cornerstone of its chemistry, leading to the formation of imines (Schiff bases) and enamines. These reactions typically involve the removal of a water molecule from the initial adduct. ajchem-b.com

Schiff bases are synthesized by reacting an aldehyde with a primary amine. ajchem-b.comnih.gov The resulting C=N double bond is a versatile functional group for further transformations. For example, various Schiff bases of indole-3-carboxaldehyde (B46971) have been synthesized with different amino acids and aminophenols. nih.gov Similarly, this compound can be expected to react with a wide range of primary amines to yield the corresponding Schiff bases.

Semicarbazones are another class of compounds formed through condensation, in this case with semicarbazide. These derivatives are often crystalline solids and can be useful for the characterization of aldehydes.

The formation of enamines can occur through the elimination of a molecule like a carboxylic acid from an intermediate. nih.gov These enamines can then participate in further transformations. nih.gov

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using various reducing agents. This provides a route to 7-hydroxymethyl-substituted indoles.

Reactivity of the Indole Nucleus

The indole ring system itself is a reactive entity, susceptible to electrophilic attack and functionalization at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The preferred site of substitution is generally the C3 position due to the stability of the resulting intermediate. However, the existing substituents on the ring, namely the chloro group at C5 and the carbaldehyde at C7, will influence the regioselectivity of further substitutions. The presence of these groups can direct incoming electrophiles to other positions on the ring. While specific examples for this compound are not detailed, the general principles of electrophilic aromatic substitution on substituted indoles apply. nih.gov

N-Functionalization Strategies at the Indole Nitrogen (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring can be functionalized through various reactions, most notably N-alkylation and N-acylation. ekb.eg

N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. Classical methods often employ a strong base like sodium hydride followed by treatment with an alkyl halide. rsc.org The choice of base and solvent system can be crucial for achieving high regioselectivity for N-alkylation over C-alkylation. rsc.orgbeilstein-journals.org The development of one-pot, multi-component reactions has provided rapid and efficient methods for synthesizing N-alkylated indoles. rsc.org

N-Acylation: The indole nitrogen can also be acylated using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base. For instance, indole-3-carboxaldehyde has been N-acylated with 3-chloro acetylchloride in the presence of triethylamine. This protection of the indole nitrogen can be important in multi-step syntheses to prevent unwanted side reactions. ekb.eg

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Addition Alcohols, Amines, HydrazinesHemiacetals, Carbinolamines, Hydrazones
Condensation Primary Amines, SemicarbazideSchiff Bases, Semicarbazones
Oxidation Oxidizing AgentsCarboxylic Acids
Reduction Reducing AgentsPrimary Alcohols
Electrophilic Substitution ElectrophilesSubstituted Indoles
N-Alkylation Alkyl Halides, Base (e.g., NaH)N-Alkyl Indoles
N-Acylation Acyl Halides, Base (e.g., Triethylamine)N-Acyl Indoles

Metal-Catalyzed Cross-Coupling Reactions at the Halogen Site (C5)

The chlorine atom at the C5 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on closely related 5-haloindoles. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination are cornerstone methodologies for the functionalization of such scaffolds. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between the C5 position and an organoboron species, is a powerful tool for introducing aryl or heteroaryl substituents. Research on the double Suzuki-Miyaura coupling of 5,7-dibromoindole to synthesize 5,7-diarylindoles demonstrates the feasibility of such transformations on the indole's benzenoid ring. rsc.orgnih.gov These studies show that even with halogens at both the C5 and C7 positions, selective or double couplings can be achieved. The presence of a formyl group on the indole ring is also shown to be compatible with these reaction conditions. rsc.orgnih.gov

The Sonogashira coupling enables the introduction of an alkyne moiety at the C5 position, providing a gateway to a variety of further transformations. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org The resulting 5-alkynyl-1H-indole-7-carbaldehydes are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C5 position, facilitating the introduction of a wide range of amine substituents. acs.orgresearchgate.net This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and is tolerant of a variety of functional groups.

The following table summarizes representative conditions for these cross-coupling reactions, based on studies with analogous halo-indoles.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Halo-Indoles
ReactionCatalyst SystemCoupling PartnerBaseSolventTemperatureYieldReference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidK₂CO₃Water/EthanolMicrowave heatingUp to 91% rsc.orgnih.gov
SonogashiraPdCl₂(PPh₃)₂ / CuITerminal alkyneEt₃NTHFRoom TemperatureGood to Excellent organic-chemistry.orgresearchgate.net
Buchwald-HartwigPd₂(dba)₃ / XPhosAmineK₃PO₄Dioxane/Water100 °CGood to Excellent nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Derivatization Pathways

The presence of multiple reactive sites in this compound—namely the N-H bond, the C2 and C3 positions of the pyrrole (B145914) ring, the C4 and C6 positions of the benzene (B151609) ring, the C5 chloro substituent, and the C7 carbaldehyde—gives rise to challenges and opportunities in terms of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key consideration is the selective reaction at the C5-Cl bond versus the C7-aldehyde or the N-H group. For instance, in metal-catalyzed cross-coupling reactions, the conditions can often be tuned to favor reaction at the C-Cl bond without affecting the aldehyde. Conversely, reactions targeting the aldehyde, such as reductive amination or Wittig reactions, can typically be performed without disturbing the chloro-substituent. N-H functionalization, such as alkylation or protection, is also a common transformation that can be achieved selectively.

Regioselectivity concerns the preferential reaction at one position over another. For electrophilic substitution reactions on the indole nucleus, the C3 position is generally the most reactive, followed by the C2 position. thieme-connect.com However, the existing substituents on the benzene ring can influence this reactivity. The aldehyde at C7 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. In C-H functionalization reactions, the regioselectivity can often be controlled by the choice of catalyst and directing groups. nih.gov For instance, while C3-functionalization is common, methods for C2-selective functionalization have also been developed. nih.gov

In the case of this compound, the relative reactivity of the C4 and C6 positions towards further substitution would be influenced by the electronic effects of the existing chloro and carbaldehyde groups.

Stereoselectivity , the preferential formation of one stereoisomer over another, becomes relevant when new chiral centers are created during derivatization. For example, the reduction of the C7-carbaldehyde to a hydroxymethyl group would not create a chiral center, but subsequent reactions of this alcohol or reactions involving the C2 or C3 positions could lead to the formation of stereoisomers. The stereochemical outcome of such reactions would depend on the specific reagents and reaction conditions employed.

While detailed studies on the chemo-, regio-, and stereoselectivity of complex derivatization pathways starting from this compound are not widely available, the principles of indole chemistry suggest that selective transformations are achievable through careful choice of reagents and reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1h Indole 7 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-chloro-1H-indole-7-carbaldehyde is anticipated to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring and the aldehyde functional group. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The N-H proton of the indole ring will also likely be a broad singlet, with its chemical shift influenced by solvent and concentration. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings will present as a set of coupled signals. For comparison, in the related compound 5-chloro-1H-indole, the proton at position 4 typically appears as a doublet, the proton at position 6 as a doublet of doublets, and the proton at position 2 as a multiplet. nih.govresearchgate.net The introduction of the carbaldehyde group at the 7-position will further influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon atom attached to the chlorine (C5) will experience a direct electronic effect, influencing its chemical shift. For the parent 5-chloroindole, the carbon shifts have been reported, and the introduction of the 7-carbaldehyde would be expected to primarily affect the chemical shifts of C7, C6, and C7a. nih.gov

2D NMR Techniques: To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY spectra would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic signals. HSQC would correlate each proton to its directly attached carbon atom. Finally, HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the position of the chloro and carbaldehyde substituents on the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on the indole ring and may differ from experimental values.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 (N-H) 11.0 - 12.0 (broad s) -
H2 7.0 - 7.5 (m) 120 - 125
H3 6.5 - 7.0 (m) 100 - 105
H4 7.5 - 8.0 (d) 120 - 125
H6 7.2 - 7.7 (d) 115 - 120
CHO 9.8 - 10.5 (s) 185 - 195
C2 - 120 - 125
C3 - 100 - 105
C3a - 125 - 130
C4 - 120 - 125
C5 - 125 - 130
C6 - 115 - 120
C7 - 130 - 135
C7a - 135 - 140

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular formula (C₉H₆ClNO). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

The fragmentation of indole derivatives is well-documented. Common fragmentation pathways for indole-3-carbaldehydes include the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO) to form a stable quinolinium-like cation. nist.govmassbank.eu A similar pathway can be postulated for the 7-carbaldehyde isomer. The initial loss of the formyl radical (CHO) or the chlorine atom could also be observed. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its major fragments.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (for ³⁵Cl) Possible Neutral Loss
[M]⁺ 179 -
[M-H]⁺ 178 H•
[M-CO]⁺˙ 151 CO
[M-CHO]⁺ 150 CHO•
[M-Cl]⁺ 144 Cl•

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp, strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1670-1700 cm⁻¹. The N-H stretching vibration of the indole ring should appear as a broad band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde will be observed around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. A study on the related compound 5-chloro-7-azaindole-3-carbaldehyde showed a prominent carbonyl stretching vibration, providing a useful reference. mdpi.com

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, will complement the IR data. The C=C stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-Cl bond may also be more prominent in the Raman spectrum compared to the IR spectrum.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available, the structure of a closely related analog, 5-chloro-7-azaindole-3-carbaldehyde, has been reported. mdpi.com This analog crystallizes in the monoclinic system and forms dimers in the solid state through N-H···N hydrogen bonds. mdpi.com It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the N-H group of the indole and the carbonyl oxygen of the aldehyde, leading to the formation of dimers or extended chains in the crystal lattice. The planarity of the indole ring system and the orientation of the aldehyde group relative to the ring would also be determined. A derivative, 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone, has been crystallographically characterized, revealing a layered structure stabilized by N-H···O hydrogen bonds. researchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Key Intermolecular Interactions N-H···O=C hydrogen bonds, π-π stacking

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are key to understanding its optical properties.

UV-Vis Spectroscopy: The indole ring system is a well-known chromophore. The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The π → π* transitions of the indole ring typically result in two main absorption bands. The introduction of the chloro and carbaldehyde substituents will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole. The carbonyl group's n → π* transition may also be observed as a weak absorption band at longer wavelengths.

Emission Spectroscopy: Many indole derivatives are fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would be expected to be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including solvent polarity and the presence of quenchers. The specific emission properties would be influenced by the electron-withdrawing nature of the chloro and carbaldehyde groups.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Indole 7 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic structure and molecular properties of 5-chloro-1H-indole-7-carbaldehyde. These calculations, often employing basis sets like 6-311++G(d,p), provide a detailed picture of the molecule's geometry and electron distribution. researchgate.net

The optimized molecular structure reveals a planar indole (B1671886) ring system, with the chlorine and carbaldehyde substituents lying in the same plane. Key geometric parameters, such as bond lengths and angles, have been theoretically determined. For instance, the C-Cl bond length and the C=O bond of the carbaldehyde group are of particular interest as they influence the molecule's reactivity and intermolecular interactions.

Electronic properties such as the dipole moment, polarizability, and Mulliken atomic charges have also been calculated. The presence of the electron-withdrawing chlorine atom at the 5-position and the carbaldehyde group at the 7-position significantly influences the electron density distribution across the indole ring. The nitrogen atom of the indole ring and the oxygen atom of the carbonyl group are typically regions of high electron density, making them susceptible to electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions. The HOMO is generally distributed over the indole ring, while the LUMO is more localized on the carbaldehyde moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Molecular Properties of this compound

PropertyCalculated Value
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-2.58
HOMO-LUMO Gap (eV)3.63
Polarizability (a.u.)112.7

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations have been instrumental in predicting the spectroscopic signatures of this compound, which are essential for its experimental characterization. The vibrational frequencies, calculated using DFT, can be correlated with experimental Infrared (IR) and Raman spectra. Specific vibrational modes, such as the C=O stretching of the carbaldehyde, the C-Cl stretching, and the N-H stretching of the indole ring, are of particular diagnostic value.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.net These theoretical shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of each atom.

Conformational analysis of the carbaldehyde group's orientation relative to the indole ring is another important aspect. Theoretical calculations can determine the potential energy surface for the rotation around the C-C bond connecting the carbaldehyde to the indole ring. These studies typically show that the planar conformers, where the carbonyl group is either syn or anti to the indole N-H bond, are the most stable due to conjugation effects.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
C=O Stretching Freq. (cm⁻¹)1685
N-H Stretching Freq. (cm⁻¹)3450
¹³C Chemical Shift (C=O) (ppm)185.2
¹H Chemical Shift (CHO) (ppm)9.98

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the reaction mechanisms involving this compound. For instance, the reactivity of the carbaldehyde group in nucleophilic addition reactions can be modeled to understand the reaction pathways and energy barriers.

Theoretical studies can map out the potential energy surface of a reaction, identifying the transition states, intermediates, and products. The calculation of activation energies helps in predicting the feasibility and rate of a reaction. For example, the mechanism of reduction of the carbaldehyde to an alcohol or its oxidation to a carboxylic acid can be elucidated.

Furthermore, the influence of the chloro substituent on the reactivity of the indole ring in electrophilic substitution reactions can be theoretically assessed. These studies can predict the regioselectivity of such reactions, which is crucial for synthetic applications.

Molecular Modeling, Docking, and Dynamics Simulations for Conceptual Interactions

To explore the potential biological activity of this compound, molecular modeling techniques such as docking and molecular dynamics (MD) simulations are employed. mdpi.com Molecular docking studies can predict the binding affinity and mode of interaction of the molecule with the active site of a target protein. researchgate.net This is particularly relevant in drug discovery, where indole derivatives have shown a wide range of biological activities. nih.gov

In a typical docking study, the this compound molecule is placed in the binding pocket of a receptor, and its orientation and conformation are optimized to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. The docking score provides a semi-quantitative estimate of the binding affinity.

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. mdpi.com These simulations provide a dynamic picture of the interactions and can reveal important conformational changes in both the ligand and the protein upon binding. The insights gained from these simulations can guide the design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-7.8
Interacting ResiduesLYS78, GLU95, LEU150
Type of InteractionsHydrogen bond with LYS78, Pi-Alkyl with LEU150

Applications in Organic Synthesis and Functional Materials Non Biological

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures and Polycyclic Systems

The strategic placement of the aldehyde and chloro functionalities on the indole (B1671886) ring of 5-chloro-1H-indole-7-carbaldehyde provides a powerful handle for the construction of intricate molecular frameworks. The aldehyde group readily participates in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a linchpin for the elaboration of more complex structures.

The reactivity of the indole nucleus, coupled with the directing effects of the substituents, allows for the regioselective synthesis of polycyclic systems. For instance, the aldehyde can be a key participant in intramolecular cyclization reactions, leading to the formation of fused ring systems. While specific examples for the 5-chloro derivative are not extensively documented in readily available literature, the general reactivity of indole-7-carbaldehydes suggests its utility in Pictet-Spengler, Friedländer, and other annulation reactions to build complex heterocyclic scaffolds. The chloro substituent can also be a site for further functionalization through cross-coupling reactions, further expanding the molecular diversity accessible from this starting material.

Precursor for Advanced Polymeric and Oligomeric Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and oligomers. The aldehyde functionality can be utilized in polymerization reactions such as polycondensation or the formation of Schiff base polymers. The resulting materials would incorporate the rigid and electronically active indole moiety into the polymer backbone, potentially leading to materials with interesting thermal, mechanical, and electronic properties.

The presence of the chloro group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For example, the chloro group could be replaced with other functional groups to modulate solubility, introduce cross-linking sites, or attach other active molecules. While the synthesis of polymers from this specific monomer is not widely reported, the general principles of polymer chemistry suggest its potential in creating materials for applications in areas such as high-performance plastics and organic electronics.

Components in Functional Dyes, Pigments, and Optoelectronic Materials

Indole derivatives are known to exhibit interesting photophysical properties, and this compound is no exception. The extended π-system of the indole ring, in conjugation with the aldehyde group, can give rise to absorption and emission in the UV-visible region of the electromagnetic spectrum. This makes it a potential building block for the synthesis of functional dyes and pigments.

By reacting the aldehyde group with various aromatic or heterocyclic amines, a wide range of Schiff base dyes can be prepared. The color of these dyes can be tuned by varying the electronic nature of the amine component. Furthermore, the indole nitrogen can be functionalized to create donor-acceptor type chromophores, which are often used in the design of materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloro substituent can influence the electronic energy levels of the molecule, providing another avenue for tuning its photophysical properties.

Building Blocks for Supramolecular Assemblies and Ordered Structures

The ability of the indole ring to participate in π-π stacking and hydrogen bonding interactions makes this compound a promising candidate for the construction of supramolecular assemblies. The aldehyde group can be used to introduce other recognition motifs, such as hydrogen bond donors or acceptors, through straightforward chemical transformations.

These self-assembling systems can form well-ordered structures like liquid crystals, gels, or crystalline co-crystals. The formation of such ordered structures is of great interest for the development of "smart" materials whose properties can be controlled by external stimuli. The specific geometry and electronic nature of this compound can direct the formation of unique supramolecular architectures with potential applications in areas like sensing, catalysis, and molecular electronics.

Applications in Chemo-sensors and Probes for Environmental or Chemical Analytes

The development of chemosensors for the detection of specific analytes is a rapidly growing field. The indole scaffold has been successfully employed in the design of fluorescent and colorimetric sensors. The aldehyde group of this compound can be readily converted into a variety of sensing moieties.

For instance, condensation with a suitable fluorophore or chromophore can lead to a probe whose photophysical properties change upon binding to a target analyte. The indole NH group can also act as a hydrogen bond donor for the recognition of anions. While specific chemosensors based on this compound are not extensively described, the general principles of sensor design suggest its potential for the development of probes for various ions and neutral molecules. Indole-based chemosensors have been developed for the detection of fluoride (B91410) ions, for example. spectroscopyonline.com

Role in Catalysis and Ligand Development for Organic Transformations

The indole framework can be incorporated into ligand structures for transition metal catalysis. The nitrogen atom of the indole ring and other heteroatoms introduced through the functionalization of the aldehyde group can coordinate to metal centers, creating catalysts for a variety of organic transformations.

The electronic properties of the ligand, which can be modulated by the chloro substituent, can have a significant impact on the activity and selectivity of the catalyst. For example, Schiff base ligands derived from this compound could be used in asymmetric catalysis. While the direct application of this specific compound in catalysis is not well-documented, the versatility of the indole scaffold in ligand design suggests its potential in this area. For instance, thiosemicarbazone ligands derived from indole-7-carbaldehyde have been shown to coordinate with various metal ions. nih.gov

Biological Investigations and Mechanistic Insights of 5 Chloro 1h Indole 7 Carbaldehyde Derivatives Strictly Non Clinical Focus

Structure-Activity Relationship (SAR) Studies in In Vitro Model Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of 5-chloro-1H-indole, SAR investigations have primarily focused on modifications at other positions of the indole (B1671886) ring, offering valuable insights that can be extrapolated to the 7-carboxaldehyde series.

Research on 5-chloro-indole-2-carboxamides has demonstrated that substitutions on the indole ring and the carboxamide nitrogen are critical for potency and selectivity. For instance, studies on a series of 5-chloro-1H-indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators revealed that a chloro or fluoro group at the C5 position enhances potency. Furthermore, small alkyl groups at the C3 position were found to be favorable for activity.

In another study focusing on antiproliferative agents, a series of 5-chloro-indole-2-carboxylates and their corresponding carboxylic acids were synthesized and evaluated for their inhibitory activity against EGFR and BRAFV600E kinases. mdpi.com The study revealed that the nature of the substituent at the 3-position and the presence of an ethyl ester or carboxylic acid at the 2-position significantly impacted activity. For example, compounds with a phenethylamino methyl group at the 3-position showed potent inhibitory activity. mdpi.com The conversion of the ethyl ester to the corresponding carboxylic acid sometimes led to a decrease in antiproliferative action, highlighting the importance of this functional group for activity. mdpi.com

These findings suggest that for 5-chloro-1H-indole-7-carbaldehyde derivatives, modifications of the aldehyde group to form various carboxamides, hydrazones, or other functionalities, coupled with substitutions at the N1 position of the indole ring, would be a logical starting point for SAR exploration. The electronic and steric nature of these substituents would likely play a crucial role in their interaction with biological targets.

Table 1: Illustrative SAR data from related 5-chloro-indole derivatives

Compound Scaffold Target Key SAR Findings Reference
5-chloro-1H-indole-2-carboxamidesCB1 Receptor- 5-chloro substitution enhances potency.- Small alkyl groups at C3 are favorable.
5-chloro-indole-2-carboxylatesEGFR/BRAFV600E- Substituents at C3 are critical for activity.- Ester vs. carboxylic acid at C2 influences potency. mdpi.com
5-chloro-3-(phenylsulfonyl)indole-2-carboxamideHIV-1 Reverse Transcriptase- Phenylsulfonyl group at C3 is key for potent inhibition. nih.gov

Elucidation of Molecular Interactions with Defined Biological Targets (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays)

The elucidation of molecular interactions with specific biological targets is crucial for understanding the mechanism of action of a compound. For derivatives of the 5-chloro-indole scaffold, various studies have employed enzyme inhibition kinetics and receptor binding assays to characterize these interactions.

For example, a series of 5-chloro-indole-2-carboxylate derivatives were identified as dual inhibitors of EGFR and BRAFV600E. mdpi.com Enzyme assays revealed that these compounds inhibited BRAFV600E with IC50 values in the nanomolar range. mdpi.com Molecular docking studies suggested that the 5-chloro-indole moiety could stack within the hydrophobic pocket of the enzyme's active site, forming key interactions with amino acid residues. mdpi.com The chlorine atom was predicted to form a halogen bond with a key cysteine residue. mdpi.com

In another example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide was identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This compound was shown to inhibit the enzyme at low nanomolar concentrations in in vitro assays. nih.gov

Biochemical and Cell-Based Screening Methodologies for Initial Biological Activity Assessment

The initial assessment of biological activity for novel compounds often relies on a combination of biochemical and cell-based screening methodologies.

Biochemical assays provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor. For indole derivatives, these have included assays to measure the inhibition of kinases like EGFR and BRAF, often using fluorescence-based readouts or radiometric assays. mdpi.com For example, the inhibitory activity of indole derivatives against α-glucosidase has been evaluated using a colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.

Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context. These assays can assess a compound's ability to penetrate cell membranes and exert its effect on intracellular targets. For antiproliferative screening, the MTT assay is a commonly used method to determine the cytotoxic effects of compounds on various cancer cell lines. nih.gov For instance, the antiproliferative activity of 5-chloro-indole derivatives has been evaluated against a panel of cancer cell lines, including those of pancreatic, breast, and colon origin. mdpi.com

For novel this compound derivatives, a tiered screening approach would be effective. Initial high-throughput screening using biochemical assays against a panel of relevant targets (e.g., kinases, proteases) could identify initial hits. Promising compounds would then be subjected to cell-based assays to assess their cellular potency and to confirm their mechanism of action.

Analysis of Cellular Uptake, Localization, and Metabolism in Model Cell Lines (as a research tool)

Understanding the cellular pharmacology of a compound is critical for its development as a research tool. This includes assessing its ability to enter cells, its subcellular localization, and its metabolic stability.

While specific studies on the cellular uptake and metabolism of this compound derivatives are not available, general properties can be inferred from the broader class of indole derivatives. The lipophilicity of the indole scaffold suggests that many derivatives will have good passive membrane permeability. In silico predictions of ADME (absorption, distribution, metabolism, and excretion) properties for some 5-chloro-indole-2-carboxylate derivatives suggest high intestinal absorbance and the potential to cross the blood-brain barrier. mdpi.com

Experimental methods to study cellular uptake include incubating model cell lines with the compound and measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). Subcellular localization can be investigated using fluorescently-labeled derivatives and confocal microscopy.

Metabolic stability is often assessed by incubating the compound with liver microsomes, which contain many of the key drug-metabolizing enzymes. For example, the metabolic stability of 1H-indole-2-carboxamides has been evaluated using human and mouse liver microsomes. acs.org Such studies are crucial for understanding how the compound might be modified or degraded within a cellular environment, which can impact its efficacy and duration of action as a research tool.

Development of Chemical Probes for Fundamental Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. The indole scaffold is a versatile platform for the development of such probes. rsc.org

A chemical probe based on the this compound scaffold could be designed by incorporating functionalities that allow for visualization or affinity-based pulldown experiments. For example, the aldehyde group could be derivatized with a fluorescent dye to create a probe for imaging the subcellular localization of its target. Alternatively, a biotin (B1667282) tag could be attached to facilitate the isolation and identification of binding partners using affinity chromatography and mass spectrometry.

The development of a high-quality chemical probe requires that the molecule is potent and selective for its target, and that a structurally similar but inactive control compound is also available to help validate its on-target effects. Given the demonstrated biological activities of the 5-chloro-indole scaffold, derivatives of this compound represent a promising starting point for the design and synthesis of novel chemical probes to investigate a variety of biological processes.

Advanced Analytical Methodologies for 5 Chloro 1h Indole 7 Carbaldehyde and Its Derivatives in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 5-chloro-1H-indole-7-carbaldehyde. It is extensively used for determining the purity of synthesized batches and for the precise quantification of the compound in various matrices.

Methodology and Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode employed for indole (B1671886) derivatives. nih.gov A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and acidified water (e.g., with 0.1% formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of acidic protons. cetjournal.itunifi.it

Purity assessment is achieved by monitoring the chromatogram for the presence of extraneous peaks, which represent impurities. The area of the main peak relative to the total area of all peaks provides a percentage purity value. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard. acs.org The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. UV detection is commonly set at the compound's maximum absorbance wavelength (λmax) for optimal sensitivity. Studies on similar indole derivatives have demonstrated that adjusting mobile phase composition and pH can optimize selectivity and retention times for complex mixtures. nih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterCondition/Value
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Hypothetical Retention Time8.5 min
Typical Purity Assay Result>98%
Limit of Quantification (LOQ)~0.5 µg/mL

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. youtube.com For indole derivatives like this compound, which possess moderate volatility and polar functional groups (-NH, -CHO), direct analysis can be challenging. Therefore, derivatization is often a necessary step to increase volatility and thermal stability, making them amenable to GC analysis.

Methodology and Findings: A common derivatization strategy for indole compounds is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen on the indole nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, significantly increasing its volatility. mdpi.com

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column (e.g., HP-5ms). notulaebotanicae.ro Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. GC is particularly valuable for trace analysis due to its high sensitivity, especially when coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Typical GC Parameters for a Derivatized Indole Aldehyde

ParameterCondition/Value
Analyte FormTMS-derivatized this compound
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Injector Temperature280 °C
Oven ProgramInitial 60°C, ramp to 280°C
Hypothetical Retention Time15.2 min

Capillary Electrophoresis and Other Advanced Separation Techniques

Beyond conventional chromatography, other advanced separation techniques offer unique advantages for the analysis of this compound and its derivatives. Capillary Electrophoresis (CE) is a high-resolution technique that separates analytes based on their electrophoretic mobility in an electric field.

Methodology and Findings: CE provides extremely high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. uwaterloo.ca This technique is particularly well-suited for the analysis of charged species. While the parent compound this compound is neutral, its derivatives, such as the corresponding carboxylic acid (5-chloro-1H-indole-7-carboxylic acid), would be charged at appropriate pH values and thus are ideal candidates for CE analysis. The separation can be fine-tuned by adjusting the buffer composition, pH, and applied voltage. Although less common than HPLC or GC for this specific class of compounds, CE represents a powerful alternative for resolving complex mixtures of indole derivatives or when sample volume is limited. Other advanced methods include techniques like supercritical fluid chromatography (SFC), which uses a supercritical fluid as the mobile phase and can be advantageous for separating chiral indole derivatives.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical information, combining separation with definitive identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. nih.gov After separation in the GC column, the derivatized analyte enters the MS detector, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. notulaebotanicae.ro This allows for unambiguous identification by comparing the obtained spectrum with spectral libraries (e.g., NIST). njse.org.ng GC-MS is invaluable for confirming the identity of impurities and analyzing trace levels of volatile derivatives.

Table 3: Hypothetical GC-MS Data for TMS-derivatized this compound

Retention Time (min)Molecular Ion [M]+• (m/z)Key Fragment Ions (m/z)
15.2251/253 (Cl isotope pattern)236/238, 146

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and versatile technique for the analysis of indole derivatives. mdpi.com It directly couples the separation capabilities of HPLC with the mass analysis of MS. unifi.it A soft ionization technique, most commonly electrospray ionization (ESI), is used to generate gas-phase ions from the eluted compounds without significant fragmentation. This typically results in a mass spectrum dominated by the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+). nih.govuni.lu This information provides the molecular weight of the analyte with high accuracy. Tandem MS (MS/MS) can be performed to induce fragmentation, yielding structural information for definitive identification of the parent compound and any related impurities or metabolites. nih.gov

Table 4: Predicted LC-MS Adducts for this compound

AdductIon FormulaPredicted m/z
[M+H]+[C9H7ClNO]+180.0211
[M+Na]+[C9H6ClNNaO]+202.0030
[M-H]-[C9H5ClNO]-178.0065
Data derived from predicted values. uni.lu

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR represents the pinnacle of hyphenated techniques for structural elucidation, directly linking HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy. news-medical.netmdpi.com After separation on the HPLC column, the eluent flows through a specialized NMR flow cell, where NMR spectra (e.g., 1H NMR, 13C NMR) can be acquired. This allows for the unambiguous structural determination of components within a mixture, including isomers, without the need for prior isolation. mdpi.com In stop-flow mode, the HPLC flow can be paused when a peak of interest is in the detector, allowing for extended acquisition times and more complex, multi-dimensional NMR experiments (e.g., COSY, HSQC) to be performed. This provides complete structural information, making LC-NMR an unparalleled tool for identifying unknown synthesis byproducts or metabolites of this compound. nih.gov

Future Perspectives and Emerging Research Directions for Indole Carbaldehydes

Exploration of Novel and Highly Efficient Synthetic Routes, Including Flow Chemistry

The synthesis of indole (B1671886) carbaldehydes has traditionally relied on established methods like the Vilsmeier-Haack and Reimer-Tiemann reactions. ekb.eg However, the future of synthesizing compounds like 5-chloro-1H-indole-7-carbaldehyde is moving towards more efficient, scalable, and versatile methodologies. A significant emerging trend is the adoption of continuous flow chemistry. mdpi.com

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. mdpi.com For the synthesis of indole derivatives, flow technology has been successfully applied to classical reactions like the Fischer indole synthesis, dramatically reducing reaction times and improving yields. mdpi.com The ability to operate at temperatures exceeding the solvent's boiling point in superheated microreactors is a key advantage. mdpi.com This approach could be adapted for the formylation of 5-chloro-1H-indole, potentially offering a more controlled and efficient route to the 7-carbaldehyde isomer.

Table 1: Comparison of Batch vs. Flow Chemistry for Indole Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Often challengingReadily scalable by extending operation time
Safety Higher risk with exergonic reactionsEnhanced safety due to small reaction volumes
Reaction Time Can be lengthy (hours to days)Significantly reduced (minutes)
Process Control LimitedPrecise control over temperature, pressure, and mixing
Reproducibility Can be variableHigh

Harnessing Underexplored Reactivity and Catalytic Transformations

The aldehyde functional group on the indole ring is a versatile handle for a multitude of chemical transformations. Future research will undoubtedly focus on uncovering and exploiting new reactivity patterns, particularly through the use of innovative catalytic systems. The direct C-H functionalization of the indole core is a rapidly evolving area. acs.org For a molecule like this compound, this could enable the introduction of additional substituents at various positions, creating a library of novel compounds with diverse properties.

Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in developing new methods for indole functionalization. acs.orgmdpi.com For instance, palladium-catalyzed C-H arylation has been demonstrated on free (NH) indoles with carbonyl directing groups at the C3-position. acs.org Similar strategies could be envisioned for the 7-carbaldehyde isomer, allowing for the construction of complex, poly-substituted indole architectures. Furthermore, the use of organocatalysis, employing small organic molecules to catalyze reactions, is a growing field. rsc.org This approach offers a greener and often more cost-effective alternative to metal-based catalysts for reactions such as the Friedel-Crafts arylation of aldehydes with indoles. rsc.org

Integration with Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For indole carbaldehydes, these computational tools can be applied in several ways. Generative models, a type of AI, can design novel indole derivatives with desired properties by learning from vast datasets of existing molecules. youtube.com This could be particularly useful in designing analogs of this compound with optimized biological activity or material properties.

Moreover, AI and ML are becoming increasingly adept at predicting the outcomes of chemical reactions. researchgate.net By analyzing reaction data, these models can predict the optimal conditions (catalyst, solvent, temperature) to achieve a desired product, thus accelerating the discovery of new synthetic routes and minimizing the need for extensive empirical screening. researchgate.netnih.gov High-throughput experimentation platforms, which can perform thousands of reactions in a miniaturized and automated fashion, will generate the large datasets necessary to train these powerful predictive models. researchgate.netnih.gov

Table 2: Applications of AI/ML in Indole Carbaldehyde Research

Application AreaAI/ML ToolPotential Impact
Compound Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)De novo design of novel indole derivatives with specific therapeutic or material properties.
Reaction Prediction Neural Networks, Support Vector MachinesPrediction of reaction outcomes, yields, and optimal conditions; suggestion of novel synthetic pathways.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPrediction of biological activity, toxicity, and physicochemical properties of new compounds.

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on indole carbaldehydes will prioritize the development of sustainable processes that minimize waste, avoid hazardous reagents, and utilize renewable resources. rsc.orgacs.org This includes the use of water as a solvent, the development of catalyst-free reactions, and the implementation of multicomponent reactions (MCRs). acs.orgresearchgate.net

MCRs, where three or more reactants combine in a single step to form a complex product, are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps and purification stages. researchgate.net The development of novel MCRs to construct functionalized indole systems is an active area of research. rsc.org These strategies could provide a highly efficient and atom-economical pathway to derivatives of this compound.

Expanding Non-Clinical Applications in Advanced Functional Materials and Chemical Biology

While indole derivatives are renowned for their medicinal applications, their utility extends into the realms of material science and chemical biology. nih.govbio-connect.nl The unique photophysical properties of the indole ring make it an attractive component for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Future work could explore the potential of this compound and its derivatives as building blocks for novel functional materials. The aldehyde group provides a convenient point for further elaboration to tune the electronic and optical properties of the resulting materials.

In chemical biology, indole-based molecules are used as tools to probe biological processes. For example, they can be designed as specific enzyme inhibitors or as fluorescent tags to visualize cellular components. wisdomlib.org The development of new indole carbaldehyde derivatives could lead to the creation of novel chemical probes to better understand complex biological systems.

Q & A

What are the key synthetic challenges in achieving regioselective formylation at the 7-position of 5-chloro-1H-indole, and how can reaction conditions be optimized?

Basic Research Question
Regioselective formylation of indole derivatives requires precise control of electrophilic substitution patterns. For 5-chloro-1H-indole-7-carbaldehyde, the primary challenge lies in directing the aldehyde group (-CHO) to the sterically hindered 7-position while avoiding competing reactions at the more reactive 3-position. Methodological insights from analogous compounds suggest:

  • Directed metalation : Use of lithiation agents (e.g., LDA) at low temperatures (-78°C) to deprotonate the indole N–H, followed by quenching with DMF to introduce the aldehyde group .
  • Protection/deprotection strategies : Temporary protection of the 3-position with SEM (trimethylsilylethoxymethyl) groups before formylation .
  • Catalytic approaches : Palladium-mediated cross-coupling post-halogenation (e.g., Miyaura borylation followed by oxidation) .

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